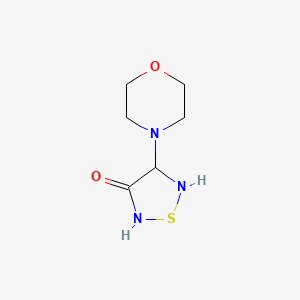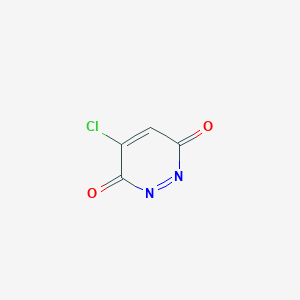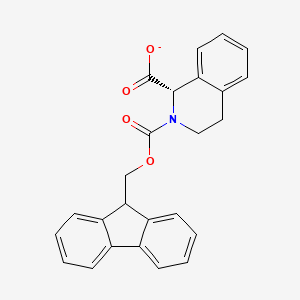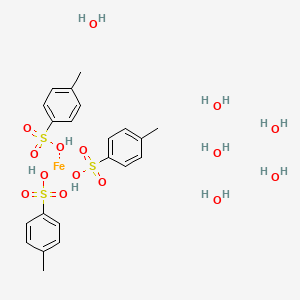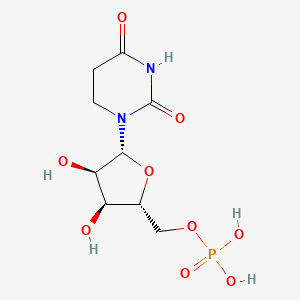
Brovanexine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brovanexina clorhidrato es un derivado de la bromhexina, utilizado principalmente como un complemento a los antibacterianos en el tratamiento de infecciones del tracto respiratorio. Es conocida por sus propiedades mucolíticas, que ayudan a reducir la viscosidad de los fluidos del tracto respiratorio, facilitando así la expulsión del moco .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de brovanexina clorhidrato involucra varios pasos, comenzando con la reacción del alcohol 2-amino-3,5-dibromobencílico con un reactivo clorante a una temperatura y tiempo específicos. Esto es seguido por una destilación a presión reducida para obtener el intermedio 2,4-dibromo-6-clorometil anilina. El producto final se logra a través de reacciones y pasos de purificación adicionales .
Métodos de Producción Industrial
La producción industrial de brovanexina clorhidrato sigue rutas de síntesis similares pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los compuestos intermedios se monitorizan cuidadosamente, y el producto final se somete a rigurosos controles de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Brovanexina clorhidrato experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos agentes halogenantes. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar la formación del producto deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados bromados y clorados, que se procesan posteriormente para obtener el compuesto final de brovanexina clorhidrato .
Aplicaciones Científicas De Investigación
Brovanexina clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los agentes mucolíticos y sus interacciones.
Biología: Se investiga por sus efectos en los fluidos del tracto respiratorio y la viscosidad del moco.
Medicina: Se utiliza principalmente en el tratamiento de enfermedades respiratorias como la enfermedad pulmonar obstructiva crónica (EPOC), el asma y la bronquitis. .
Mecanismo De Acción
El mecanismo de acción de la brovanexina clorhidrato se centra en su capacidad para descomponer y reducir la viscosidad del moco en el tracto respiratorio. Esto se logra a través de sus propiedades mucolíticas, que implican la interrupción de los enlaces disulfuro en las mucoproteínas. Al mejorar la depuración mucociliar, la brovanexina clorhidrato permite una respiración más fácil y reduce la carga de las infecciones respiratorias. Además, presenta propiedades antiinflamatorias leves, lo que contribuye aún más a su eficacia terapéutica .
Comparación Con Compuestos Similares
Compuestos Similares
Clorhidrato de bromhexina: Un precursor de la brovanexina clorhidrato, también utilizado como agente mucolítico.
Clorhidrato de ambroxol: Otro agente mucolítico con propiedades similares pero diferente estructura química.
Acetilcisteína: Conocida por sus propiedades mucolíticas y antioxidantes.
Singularidad de la Brovanexina Clorhidrato
Brovanexina clorhidrato se destaca por sus propiedades mucolíticas mejoradas y su capacidad para aumentar significativamente el volumen de salida del fluido del tracto respiratorio. También muestra una tendencia a reducir la viscosidad del esputo de manera más efectiva en comparación con sus contrapartes .
Propiedades
Número CAS |
54340-60-2 |
|---|---|
Fórmula molecular |
C24H29Br2ClN2O4 |
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride |
InChI |
InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H |
Clave InChI |
GOPILTWRTSSNPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl |
Números CAS relacionados |
54340-61-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



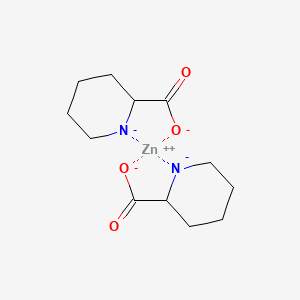
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)
